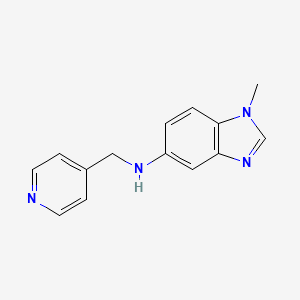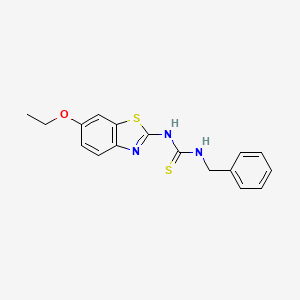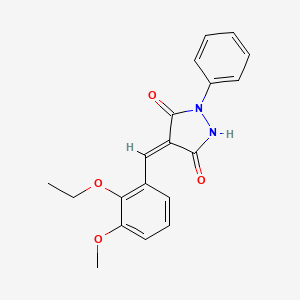
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been found to have low toxicity in vitro and in vivo studies. However, it has been reported to cause mild cytotoxicity in some cell lines at high concentrations. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations include its low solubility in water, which can limit its use in biological studies, and its relatively low yield in the synthesis process.
Future Directions
Several future directions for the study of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can be identified. In medicinal chemistry, further studies can be conducted to optimize the structure of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide for improved anticancer activity and reduced toxicity. In material science, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can be further explored for its potential use in the synthesis of functional materials with unique properties. Additionally, the use of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in drug delivery systems can be further investigated for its potential to improve the efficacy of cancer treatments.
Synthesis Methods
The synthesis of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide involves the reaction of 2-methoxybenzaldehyde and 4-phenoxyaniline in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to yield 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. The overall yield of the reaction is around 50%.
Scientific Research Applications
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been studied for its potential use in drug delivery systems due to its ability to self-assemble into nanofibers and nanoparticles.
In material science, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been used as a building block for the synthesis of various functional materials, including fluorescent polymers, hydrogels, and metal-organic frameworks. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been used as a precursor for the synthesis of graphene-based materials.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-21-10-6-5-7-17(21)11-16-22(24)23-18-12-14-20(15-13-18)26-19-8-3-2-4-9-19/h2-16H,1H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWMBGVDRGCRY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)




![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
